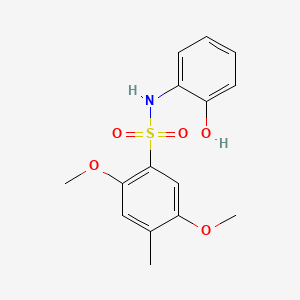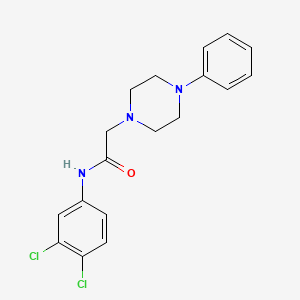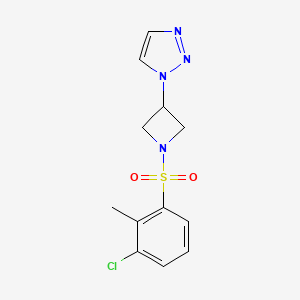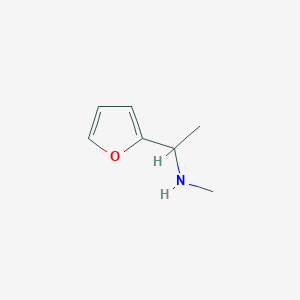
N-(2-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide, also known as HDMS, is a chemical compound that has been extensively studied for its potential therapeutic applications. HDMS is a sulfonamide derivative that has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. In
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. In particular, it has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. For example, N-(2-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo. It has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(2-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide has been shown to exhibit antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Wirkmechanismus
The exact mechanism of action of N-(2-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide is not fully understood. However, it is believed to act by inhibiting various signaling pathways involved in inflammation, cancer cell growth, and bacterial growth. For example, N-(2-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide has been found to inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor that plays a key role in inflammation and cancer cell growth. N-(2-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide has also been found to inhibit the activity of bacterial enzymes, such as beta-lactamase, which are involved in bacterial resistance to antibiotics.
Biochemical and Physiological Effects:
N-(2-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide has been found to exhibit a range of biochemical and physiological effects. For example, it has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in inflammation and oxidative stress. N-(2-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide has also been found to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation and cancer cell growth. Additionally, N-(2-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide has been found to exhibit anti-angiogenic activity, which may contribute to its anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. Additionally, it exhibits a range of biological activities, making it a versatile tool for studying various biological processes. However, there are also some limitations to using N-(2-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide in lab experiments. For example, it may exhibit off-target effects, which could complicate the interpretation of results. Additionally, its mechanism of action is not fully understood, which could make it difficult to design experiments that specifically target its effects.
Zukünftige Richtungen
There are several future directions for research on N-(2-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide. One area of interest is its potential as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Additionally, further studies are needed to fully understand its mechanism of action and to identify its molecular targets. Finally, there is also potential for the development of new analogs of N-(2-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide with improved properties, such as increased potency or selectivity. Overall, N-(2-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide is a promising compound with a range of potential applications in scientific research and therapeutic development.
Synthesemethoden
The synthesis of N-(2-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide involves the reaction of 2-hydroxybenzenesulfonamide with 2,5-dimethoxy-4-methylbenzenesulfonyl chloride. The reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is purified using standard techniques, such as column chromatography, to yield pure N-(2-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide.
Eigenschaften
IUPAC Name |
N-(2-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5S/c1-10-8-14(21-3)15(9-13(10)20-2)22(18,19)16-11-6-4-5-7-12(11)17/h4-9,16-17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWWECAGFVEXQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC2=CC=CC=C2O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorophenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2645547.png)

![7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-4-methyl-2H-chromen-2-one](/img/structure/B2645550.png)

![(8,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl)methanamine hydrochloride](/img/structure/B2645554.png)

![5-oxo-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-(2-(thiophen-2-yl)ethyl)pyrrolidine-3-carboxamide](/img/structure/B2645556.png)






